molecular formula C8H6FNS B8349225 2-Fluoro-5-methylthieno[3,2-b]pyridine

2-Fluoro-5-methylthieno[3,2-b]pyridine

Cat. No.: B8349225
M. Wt: 167.21 g/mol
InChI Key: ONSOQFZCAPRAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methylthieno[3,2-b]pyridine (CAS 159084-04-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a thieno[3,2-b]pyridine core, a privileged scaffold known for its diverse biological activities, and is specifically functionalized with fluoro and methyl substituents to modulate its electronic properties and binding interactions. This reagent serves as a key synthetic intermediate in the development of novel therapeutic agents. Published patent literature identifies this specific compound as a crucial precursor in the synthesis of diaryl 5,6-fused heterocyclic acids, which act as potent and have demonstrated potential as anti-asthmatic, anti-allergic, and anti-inflammatory agents in preclinical research . Its molecular formula is C8H6FNS, with a molecular weight of 167.21 g/mol . Predicted physicochemical properties include a boiling point of 245.3±35.0 °C and a density of 1.319±0.06 g/cm³ at 20 °C . Researchers value this compound for its synthetic utility in constructing complex molecular architectures aimed at targeting critical disease pathways. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-5-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H6FNS/c1-5-2-3-7-6(10-5)4-8(9)11-7/h2-4H,1H3

InChI Key

ONSOQFZCAPRAAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)SC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Fluorine vs. Chlorine: The 2-fluoro substituent in the target compound introduces stronger electron-withdrawing effects compared to chlorine in 5-chloro-3-methylthieno[3,2-b]pyridine. This enhances electrophilicity and may improve binding to electron-rich biological targets, such as ATP-binding pockets in kinases .
  • Methyl Group Position: The 5-methyl group in the target compound versus the 3-methyl group in 5-chloro-3-methylthieno[3,2-b]pyridine alters steric hindrance. This positional difference could influence molecular docking and selectivity in drug-receptor interactions .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-methylthieno[3,2-b]pyridine, considering regioselectivity challenges in thienopyridine systems?

  • Methodological Answer : Regioselectivity in thieno[3,2-b]pyridine synthesis can be addressed using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce fluorine and methyl groups at specific positions . Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with 1H^1H/13C^{13}C NMR ensures fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 19F^{19}F-NMR to verify fluorine substitution . X-ray crystallography (as demonstrated for related fluorinated pyridines) resolves stereochemical ambiguities . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .

Q. What in vitro assays are suitable for initial cytotoxicity screening of this compound?

  • Methodological Answer : Employ the MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with multidrug-resistant variants (e.g., P-gp overexpressing cells) to evaluate selective toxicity . Include positive controls (e.g., doxorubicin) and calculate IC50_{50} values using nonlinear regression. Confirm results with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the biological activity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing fluorine with chloro or methoxy groups). Compare logPP values (lipophilicity) and Hammett constants (σ) to correlate electronic effects with cytotoxicity . For example, electron-withdrawing groups at the 2-position enhance kinase inhibition, while bulky substituents at the 5-position reduce membrane permeability .

Q. How can researchers resolve contradictory cytotoxicity data between this compound and its analogs in different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific efflux pumps (e.g., ABC transporters) or metabolic differences. Conduct ATPase assays to assess P-gp interaction and use CRISPR-edited cell lines to validate target engagement . Cross-reference cytotoxicity with transcriptomic data (e.g., RNA-seq) to identify resistance markers .

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KDK_D) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others show negligible activity?

  • Key Factors :
  • Experimental Design : Variations in cell culture conditions (e.g., serum concentration, hypoxia) alter drug uptake .
  • Compound Stability : Degradation in DMSO stock solutions (test via LC-MS at t = 0, 24, 48 hrs) .
  • Batch Variability : Confirm synthesis reproducibility with 1H^1H-NMR and HRMS for each batch .

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